1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine
Description
Properties
CAS No. |
95407-89-9 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-methoxy-3,7-dimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H12N2O/c1-7-4-9-10(13-3)11-8(2)6-12(9)5-7/h4-6H,1-3H3 |
InChI Key |
FCCMQWQFZLTBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C(C2=C1)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with pyrazine precursors. For instance, the transition-metal-free strategy described by Trofimov involves three steps:
- Cross-coupling of pyrrole ring with acyl (bromo)acetylenes in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to form the desired pyrrolopyrazine .
Chemical Reactions Analysis
1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and antifungal activities, making it a potential candidate for drug development.
Medicine: Its anti-inflammatory and antitumor properties are being explored for therapeutic applications.
Industry: The compound is used in the development of organic materials and natural products.
Mechanism of Action
The exact mechanism of action of 1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in microbial growth or inflammation. Further research is needed to elucidate the precise molecular mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Diversity
Pyrrolo[1,2-a]pyrazine derivatives exhibit diverse biological and physicochemical properties depending on substituents and fused ring systems. Below is a comparative analysis:
Substituent Effects on Optical Properties
Electron-withdrawing (e.g., halides) and electron-donating (e.g., –CH3, –OCH3) groups significantly alter fluorescence:
- Hypsochromic shift : Electron-withdrawing groups (e.g., Cl at R1) increase fluorescence intensity with blue shifts (e.g., compound 8d vs. 8a ) .
- Bathochromic shift : Electron-donating groups (e.g., –CH3 at R1) red-shift emission (e.g., compound 8g ) .
- Fused benzene rings : Enhance blue fluorescence intensity in solution (e.g., 5BP derivatives) .
Key Research Findings and Trends
Substituent Positioning : Substituents at positions 2 (imidazo[1,2-a]pyrazines) or 6 (pyrrolo[1,2-a]pyrazines) critically influence bioactivity and optical properties .
Fused Ring Systems : Benzoimidazole fusion enhances fluorescence for bioimaging, while spirosuccinimide fusion improves enzyme inhibition .
Halogenation : Bromination at position 6 enhances antifungal potency, highlighting the role of halogens in drug design .
Chiral Synthesis : Iridium-catalyzed methods enable enantioselective production of tetrahydropyrrolo[1,2-a]pyrazines, expanding therapeutic applications .
Q & A
(Basic) What are the primary synthetic challenges for 1-Methoxy-3,7-dimethylpyrrolo[1,2-a]pyrazine, and what methodologies address them?
The synthesis of pyrrolo[1,2-a]pyrazine derivatives faces challenges in regioselective functionalization and intermediate stability. For methoxy- and methyl-substituted variants, Pd-catalyzed cross-coupling (e.g., direct arylation) and acid-mediated cyclization (e.g., TFA/DMSO or DBSA/toluene systems) are effective. These methods enable selective installation of substituents while minimizing side reactions. For example, double cyclization strategies using o-phenylenediamines and pyrrole-carbaldehydes yield hybrid structures with high regiocontrol .
(Advanced) How can advanced spectroscopic techniques resolve structural ambiguities in pyrrolo[1,2-a]pyrazine derivatives?
X-ray crystallography and 2D NMR (e.g., - HSQC, NOESY) are critical for unambiguous structural assignment. Evidence from benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids shows that X-ray analysis confirms regioisomerism in unsymmetrical derivatives, while NMR and HRMS validate fluorine-substituted analogs. For example, 8c (CCDC 1919367) was structurally resolved via X-ray, confirming fused-ring geometry .
(Advanced) How can researchers reconcile contradictions in synthetic yields for pyrrolo[1,2-a]pyrazine derivatives?
Discrepancies often arise from catalyst choice and solvent effects. For instance, iodine (I) improves yields in multicomponent reactions compared to FeCl (72% vs. 35% yield) . Similarly, DBSA/toluene outperforms TFA/DMSO for electron-deficient substrates due to enhanced protonation efficiency . Systematic screening of Brønsted acids and Lewis acids under varying temperatures is recommended to optimize conditions.
(Advanced) What strategies enhance the photophysical properties of pyrrolo[1,2-a]pyrazine fluorophores?
Substituent engineering and hybrid scaffold design significantly impact emission profiles. Incorporating electron-donating groups (e.g., methoxy) or fused aromatic systems (e.g., naphtho-imidazo hybrids) shifts emission to deep blue (λ ~450 nm) with quantum yields up to 0.42. Aggregation-induced emission (AIE) is observed in solid-state derivatives, making them suitable for bioimaging .
(Basic) What biological activities are reported for pyrrolo[1,2-a]pyrazine derivatives, and how are they assessed?
These derivatives exhibit antioxidant (DPPH radical scavenging, IC ~15–50 µM) and antimicrobial activity (e.g., 12–18 mm zone of inhibition against S. aureus). Assays typically involve in vitro models: antioxidant activity is measured via ascorbic acid equivalence, while antimicrobial efficacy uses disk diffusion or MIC protocols .
(Advanced) How is enantioselective synthesis achieved for pyrrolo[1,2-a]pyrazine derivatives?
Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts with chiral ligands (e.g., MandyPhos) yields tetrahydropyrrolopyrazines with up to 95% ee. Adding CsCO suppresses racemization and improves conversion rates (90% yield) .
(Advanced) What design principles improve bioactivity in pyrrolo[1,2-a]pyrazine hybrids?
Hybridizing with benzo[d]imidazole enhances cellular permeability and target engagement. For example, naphtho-imidazo-pyrrolopyrazines show negligible phototoxicity and superior cell-membrane penetration, making them viable for live-cell imaging . Substituent placement at the 6-position (e.g., aryl groups) also modulates binding to enzymatic pockets.
(Basic) What functionalization strategies are used for pyrrolo[1,2-a]pyrazine cores?
Electrophilic substitution (e.g., acetylation/formylation) and cross-coupling (e.g., Suzuki-Miyaura) are common. Pd-catalyzed direct heteroarylation at the 3-position introduces diverse aryl/heteroaryl groups, while electrophilic reactions at the 7-position enable ketone or aldehyde installation .
(Advanced) How can computational modeling predict pyrrolo[1,2-a]pyrazine reactivity?
Ab initio calculations (e.g., DFT) model reaction pathways, such as cycloaddition of azomethine ylides. These studies reveal transition-state energetics and regioselectivity trends, guiding experimental design for novel derivatives .
(Advanced) How to design SAR studies for substituted pyrrolo[1,2-a]pyrazines?
Systematic substitution at C-3, C-7, and C-8 positions correlates with bioactivity. For example, morpholino groups at C-8 enhance PI3K inhibition (IC ~0.5 µM), while bromine at C-5 improves antimicrobial potency. Parallel synthesis and high-throughput screening are recommended to map substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
